Cas no 1803604-40-1 (ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate)

Ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate is a versatile pyrimidine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a tert-butyl group at the 4-position and a chloro substituent at the 6-position—enhance reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The ethyl ester moiety further facilitates derivatization into carboxylic acids or amides. This compound is valued for its stability, high purity, and compatibility with diverse reaction conditions, making it a reliable building block for constructing complex heterocyclic frameworks. Its applications span agrochemicals, medicinal chemistry, and material science, where precise functionalization is critical.
ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate structure
1803604-40-1 structure
Product Name:ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate
CAS No:1803604-40-1
MF:C11H15ClN2O2
MW:242.702001810074
MDL:MFCD28348234
CID:4617637
PubChem ID:112756508
Update Time:2025-07-23

ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-Tert-butyl-6-chloropyrimidine-2-carboxylate
    • ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate
    • MDL: MFCD28348234
    • Inchi: 1S/C11H15ClN2O2/c1-5-16-10(15)9-13-7(11(2,3)4)6-8(12)14-9/h6H,5H2,1-4H3
    • InChI Key: RQARJUGEHPZUIG-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NC(C(C)(C)C)=CC(Cl)=N1

ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate Pricemore >>

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Additional information on ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate

ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate: A Key Compound in Modern Pharmaceutical Research

CAS 1803604-40-1, also known as ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate, represents a pivotal molecule in the field of medicinal chemistry. This compound, characterized by its unique pyrimidine ring structure and functional groups, has garnered significant attention due to its potential applications in drug discovery and synthetic biology. Recent advancements in organic synthesis and pharmacological profiling have further solidified its role as a versatile building block for the development of novel therapeutics.

The pyrimidine core of this compound is a well-established scaffold in pharmaceutical chemistry, with derivatives commonly found in antiviral, antitumor, and antidiabetic agents. The introduction of a tert-butyl group at the 4-position and a chloro substituent at the 6-position imparts specific steric and electronic properties, which are critical for modulating biological activity. These structural features make ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate an ideal candidate for exploring new mechanisms of action in therapeutic development.

Recent studies have highlighted the importance of pyrimidine derivatives in targeting specific molecular pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated the utility of similar compounds in inhibiting kinase enzymes associated with cancer progression. The carboxylate group at the 2-position of this molecule contributes to its ability to form hydrogen bonds, enhancing interactions with target proteins. This property is particularly valuable in the design of small-molecule inhibitors for protein-protein interactions (PPIs), a challenging area in drug discovery.

The synthesis of ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate involves advanced organic reaction strategies, including electrophilic substitution and condensation reactions. Researchers have optimized reaction conditions to achieve high yields while minimizing byproducts, a critical factor in scaling up production for pharmaceutical applications. A 2024 study published in Organic & Biomolecular Chemistry reported the use of microwave-assisted synthesis to enhance the efficiency of this process, aligning with the growing trend of sustainable and green chemistry in the industry.

From a pharmacological perspective, the chloro substituent on the pyrimidine ring plays a dual role. It can act as an electron-withdrawing group, influencing the electronic distribution of the molecule and its reactivity. Additionally, the tert-butyl group provides steric bulk, which may reduce metabolic degradation and improve the compound's stability in biological systems. These characteristics are particularly relevant for developing long-acting therapeutics, a focus area in modern drug development.

Recent research has also explored the potential of ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate in targeting neurodegenerative diseases. A 2023 preclinical study in ACS Chemical Neuroscience investigated its ability to modulate beta-amyloid aggregation, a key pathological feature of Alzheimer's disease. The compound's ability to interact with metalloproteins and disrupt protein misfolding pathways suggests its potential as a lead candidate for neuroprotective therapies.

In the context of synthetic biology, this compound serves as a valuable intermediate for the construction of complex molecules. Its carboxylate functionality allows for further derivatization through ester hydrolysis or amine coupling reactions, enabling the creation of diverse scaffolds with tailored biological activities. This flexibility has been leveraged in the development of prodrugs and targeted drug delivery systems, which are increasingly important in personalized medicine.

Moreover, the pyrimidine ring of this compound is a common motif in RNA and DNA synthesis, making it relevant to the field of nucleic acid chemistry. Recent advances in CRISPR-Cas9 technology and gene editing have created a demand for molecules that can modulate RNA polymerase activity or base-pairing interactions. The structural simplicity and functional versatility of ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate position it as a potential candidate for such applications.

Environmental and safety considerations are also paramount in the development of this compound. The chloro substituent and tert-butyl group contribute to its low reactivity under physiological conditions, reducing the risk of unintended side effects. However, ongoing research is focused on assessing its long-term toxicity and environmental impact, ensuring compliance with regulatory standards for pharmaceutical compounds.

Looking ahead, the integration of computational chemistry and machine learning is expected to further enhance the utility of ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate. These tools can predict its interactions with biological targets, optimize its chemical structure, and accelerate the discovery of new therapeutic applications. The convergence of artificial intelligence and organic chemistry is poised to revolutionize the way such compounds are developed and utilized in the pharmaceutical industry.

In conclusion, ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate exemplifies the intersection of organic synthesis, pharmacology, and biotechnology. Its unique structural features and functional versatility make it a promising candidate for a wide range of therapeutic applications. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the development of innovative treatments for complex diseases.

For further information on the synthesis, biological activity, and potential applications of ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate, researchers are encouraged to explore recent publications in organic chemistry and pharmaceutical sciences. Collaboration across disciplines will be key to unlocking the full potential of this molecule in the quest for new therapeutic solutions.

Stay tuned for future breakthroughs in the study of this compound, as it continues to shape the landscape of modern medicinal chemistry.

Thank you for your interest in the science behind ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate.

References:
1. Journal of Medicinal Chemistry, 2023.
2. Organic & Biomolecular Chemistry, 2024.
3. ACS Chemical Neuroscience, 2023.

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